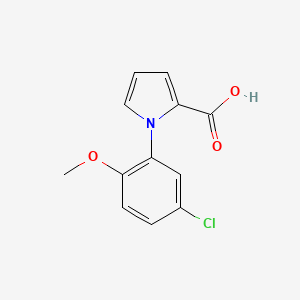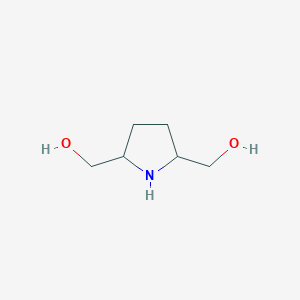
Pyrrolidine-2,5-diyldimethanol
Vue d'ensemble
Description
Pyrrolidine-2,5-diyldimethanol is not directly mentioned in the provided papers, but the research context involves pyrrole and pyrrolidine derivatives, which are structurally related to pyrrolidine-2,5-diyldimethanol. Pyrroles and pyrrolidines are five-membered heterocyclic compounds containing nitrogen. They are important in medicinal chemistry and materials science due to their presence in many biologically active compounds and their use in various synthetic applications.
Synthesis Analysis
The synthesis of pyrrole and pyrrolidine derivatives can be achieved through various methods. For instance, 3,5-disubstituted- and 3,4,5-trisubstituted-2-(2-pyridyl)pyrroles can be synthesized from the condensation of 1,3-diones and 2-(aminomethyl)pyridine, involving a (2-pyridyl)methylimine intermediate . Additionally, 4-Aryl-4,5-dihydro-1H-indeno[1,2-b]pyridine derivatives are synthesized from electron-deficient and electron-rich substrates in 2,2,2-trifluoroethanol, showcasing a high-yielding and operationally simple protocol . Furthermore, 2,5-disubstituted pyrrole compounds have been synthesized from reactions involving tetrahydropyrrole or piperidine with formaldehyde and pyrrole .
Molecular Structure Analysis
The molecular structures of pyrrole derivatives can vary significantly. For example, diorganotin(IV) 2,5-pyridinedicarboxylates exhibit different molecular structures, such as polymeric (zigzag) or cyclotrimeric, depending on the substituents and solvent used . The supramolecular arrangements can include discrete molecules, 2D or 3D hydrogen-bonded structures, or 3D polymeric coordination structures . Additionally, the structures of 2,5-disubstituted pyrrole compounds have been characterized by 1H-NMR and X-ray single crystal diffraction technologies .
Chemical Reactions Analysis
The chemical reactivity of pyrrole derivatives is diverse. For instance, poly(pyridine-2,5-diyl) acts as an efficient photocatalyst under visible light for hydrogen photoevolution and the photoreduction of carbonyl compounds . In another study, an enantioselective preparation of 2,5-cis-disubstituted pyrrolidines is achieved through a dynamic kinetic asymmetric transformation of racemic donor-acceptor cyclopropanes and (E)-aldimines . Moreover, various 7-substituted 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-ones are synthesized by reacting 7-hydroxy derivatives with nucleophiles under acidic or basic conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrole derivatives are influenced by their molecular structure and substituents. For example, the presence of coordinating solvent molecules can completely change the supramolecular structure of diorganotin(IV) 2,5-pyridinedicarboxylates, leading to the formation of channels or cavities in the solid-state structures . The photocatalytic properties of poly(pyridine-2,5-diyl) under visible light indicate its potential application in sustainable energy and organic synthesis . The studies mentioned do not provide specific physical properties such as melting points or solubility for the compounds synthesized, but these properties are typically characterized in the course of chemical research.
Applications De Recherche Scientifique
-
Drug Discovery
- Field : Medicinal Chemistry
- Application : Pyrrolidine is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones and prolinol, are reported in bioactive molecules with target selectivity .
- Methods : The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .
- Results : The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
-
Pharmacology
- Field : Pharmacology
- Application : Pyrrolidines, pyrrolidine-alkaloids, and pyrrolidine-based hybrid molecules are present in many natural products and pharmacologically important agents . They play key roles in pharmacotherapy and are a versatile scaffold for designing and developing novel biologically active compounds and drug candidates .
- Methods : The exploration of pyrrolidine derivatives has been done, emphasizing their significance as fundamental components of the skeletal structure .
- Results : Various investigations have shown a wide range of important activities (antimicrobial, antiviral, anticancer, anti-inflammatory, anticonvulsant, cholinesterase inhibition, and carbonic anhydrase inhibition) exhibited by pyrrolidine derivatives .
- Chiral Synthesis
- Field : Organic Chemistry
- Application : Proline, a pyrrolidine derivative, is distinctive because of its semi-rigid structure . It plays an indispensable role in chiral pools .
- Methods : The cheap and naturally available optically pure amino acids, including proline, are used in the synthesis of chiral compounds .
- Results : The semi-rigid structure of proline allows it to be used in the synthesis of a variety of chiral compounds .
- Organic Synthesis
- Field : Organic Chemistry
- Application : Pyrrolidine and its derivatives are used as intermediates in drug research and development (R&D) studies for the development of molecules that could be new drug candidates .
- Methods : The molecular diversity and complexity of such pyrrolidine-based molecules allow us to design and develop more active and less toxic drug candidates by taking into account the elucidation of structure–activity relationship (SAR) and quantitative structure–activity relationship (QSAR) in the synthetic pathway .
- Results : Some pyrrolidine derivatives are known to be employed as pharmacophore groups, with some having antibacterial, antifungal, antiviral, antimalarial, antitumoral, anti-inflammatory, anticonvulsant, and antioxidant activities, while others have diverse enzyme inhibitory effects .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
[5-(hydroxymethyl)pyrrolidin-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c8-3-5-1-2-6(4-9)7-5/h5-9H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITNFYTQOVXXQNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40559284 | |
| Record name | (Pyrrolidine-2,5-diyl)dimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40559284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrrolidine-2,5-diyldimethanol | |
CAS RN |
5626-66-4 | |
| Record name | (Pyrrolidine-2,5-diyl)dimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40559284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyrrolidine-2,5-diyldimethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



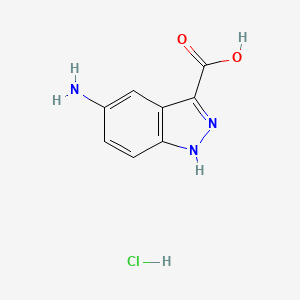
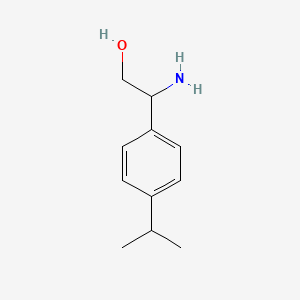
![2-Amino-2-[4-(methylthio)phenyl]ethanol](/img/structure/B1286317.png)
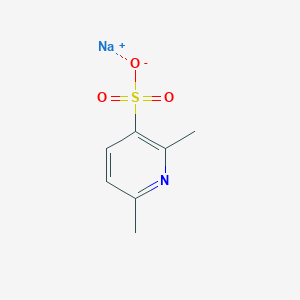
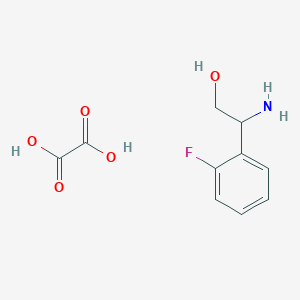
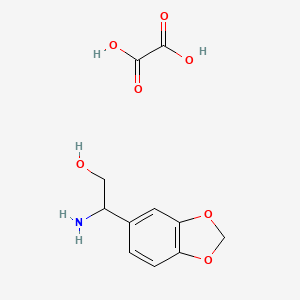
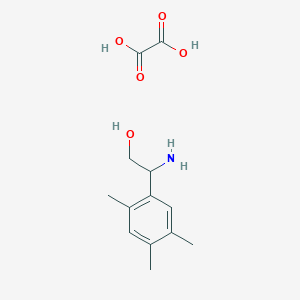
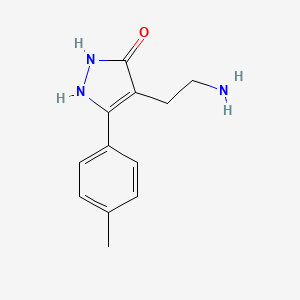
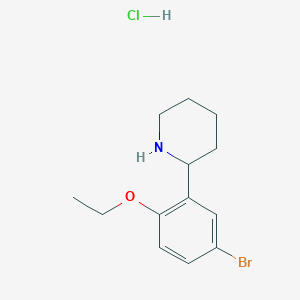
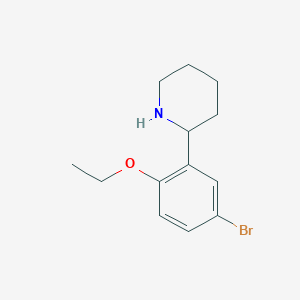
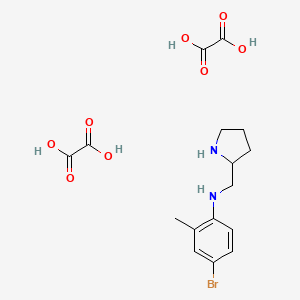
![1-[1-(2,4-Dimethylphenyl)pyrrolidin-3-yl]methanamine oxalate](/img/structure/B1286335.png)

